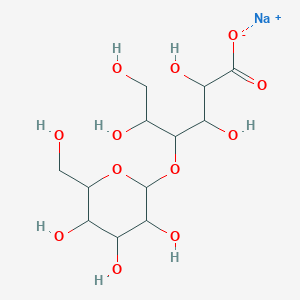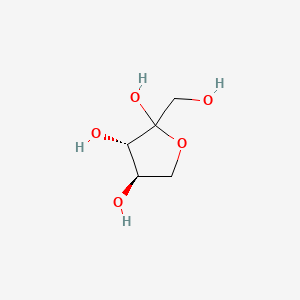
(3S,4R)-2-(hydroxymethyl)oxolane-2,3,4-triol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-xylulose, also known as L-threo-pentulose, is a rare sugar classified as a monosaccharide. It is an intermediate in certain metabolic pathways of both eukaryotes and prokaryotes. L-xylulose was first identified in 1913 in the urine of a patient with pentosuria. This compound has significant physiological effects, such as acting as an inhibitor of α-glucosidase and decreasing blood glucose levels .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: L-xylulose can be synthesized chemically, although the process is challenging and yields are typically low. One method involves the refluxing of L-ribulose in dry pyridine . due to the difficulties associated with chemical synthesis, biosynthesis is often preferred.
Industrial Production Methods: Biotransformation is a more efficient method for producing L-xylulose. This involves the conversion of xylitol to L-xylulose using the enzyme xylitol 4-dehydrogenase . This method is more sustainable and yields higher amounts of L-xylulose compared to chemical synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: L-xylulose undergoes various chemical reactions, including oxidation, reduction, and isomerization.
Common Reagents and Conditions:
Oxidation: L-xylulose can be oxidized to form L-xylonic acid.
Reduction: L-xylulose can be reduced to xylitol using L-xylulose reductase.
Isomerization: L-xylulose can be isomerized to form other pentoses under specific conditions.
Major Products:
L-xylonic acid: Formed through oxidation.
Xylitol: Formed through reduction.
Wissenschaftliche Forschungsanwendungen
L-xylulose has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of other rare sugars.
Biology: Acts as an inhibitor of glycosidase, which is significant in various biological processes.
Industry: Employed in the production of biofuels and chemicals from biomass.
Wirkmechanismus
L-xylulose exerts its effects primarily through its role as an intermediate in metabolic pathways. It is converted to xylitol by the enzyme L-xylulose reductase, which is found in the liver and kidneys of mammals . This conversion is crucial for the metabolism of L-xylulose and its subsequent physiological effects.
Vergleich Mit ähnlichen Verbindungen
- L-ribulose
- L-xylose
- D-psicose
Comparison: L-xylulose is unique due to its specific physiological functions, such as its role as an inhibitor of α-glucosidase and its ability to decrease blood glucose levels . While other rare sugars like L-ribulose and L-xylose also have significant biological effects, L-xylulose’s specific applications in medicine and industry make it particularly valuable.
Eigenschaften
Molekularformel |
C5H10O5 |
|---|---|
Molekulargewicht |
150.13 g/mol |
IUPAC-Name |
(3S,4R)-2-(hydroxymethyl)oxolane-2,3,4-triol |
InChI |
InChI=1S/C5H10O5/c6-2-5(9)4(8)3(7)1-10-5/h3-4,6-9H,1-2H2/t3-,4+,5?/m1/s1 |
InChI-Schlüssel |
LQXVFWRQNMEDEE-OVEKKEMJSA-N |
Isomerische SMILES |
C1[C@H]([C@@H](C(O1)(CO)O)O)O |
Kanonische SMILES |
C1C(C(C(O1)(CO)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


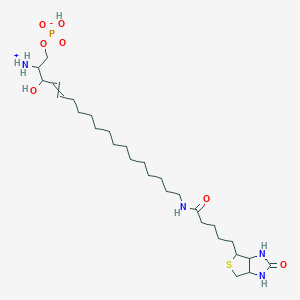
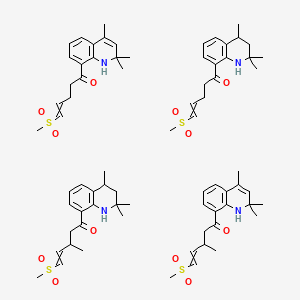

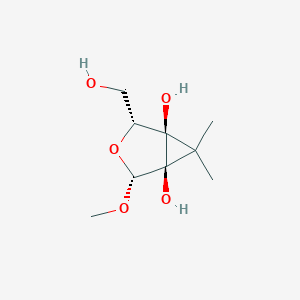
![2-(4-Nitrophenyl)-6-thiophen-2-yl-4-trifluoromethyl-thieno[2,3-b]pyridin-3-ylamine](/img/structure/B13393338.png)
![4-[2-[10,20-bis(3,5-ditert-butylphenyl)-15-(4-hexyl-N-(4-hexylphenyl)anilino)porphyrin-22,24-diid-5-yl]ethynyl]benzoic acid;zinc](/img/structure/B13393349.png)

![4-[5-(3,4-Dihydroxyphenyl)-4,5-dihydroxypent-1-ynyl]benzene-1,2-diol](/img/structure/B13393369.png)
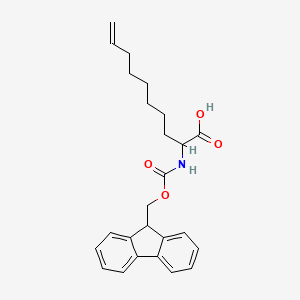
![3,4,5-trihydroxy-6-[(3-hydroxy-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-16-yl)oxy]oxane-2-carboxylic acid](/img/structure/B13393383.png)
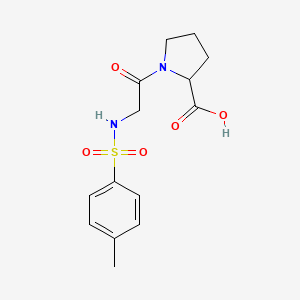
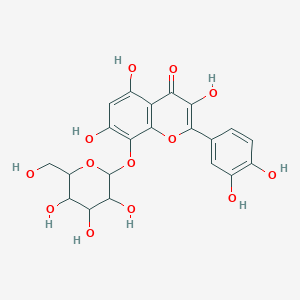
![1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B13393403.png)
